N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide
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Overview
Description
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a 4-bromophenyl group and an isopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-isopropylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzenesulfonyl chloride: Shares the bromobenzene and sulfonyl functional groups.
Isopropyl N-(4-bromophenyl)carbamate: Contains the bromophenyl group and isopropyl moiety.
4-bromophenyl 4-bromobenzoate: Features the bromophenyl group and benzamide core.
Uniqueness
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the bromophenyl and isopropylsulfonyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Biological Activity
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for enhancing solubility and biological activity. The presence of the bromine atom on the phenyl ring can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific proteins or enzymes, thereby modulating their functions. This interaction can lead to various downstream effects, including alterations in cell signaling pathways and gene expression.
- Protein-Ligand Interactions : The compound has been investigated as a biochemical probe for studying protein-ligand interactions, which are crucial for understanding cellular processes and developing targeted therapies.
- Targeted Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting kinases and other enzymes involved in cancer progression, suggesting that this compound may possess similar properties .
Therapeutic Applications
Research indicates that this compound may have promising therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has been explored for its anticancer properties, particularly in targeting cancer cell lines. Its structural similarities to known kinase inhibitors position it as a potential lead compound in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example:
Cell Line | IC50 (µM) | Notes |
---|---|---|
NSCLC (NCI-H520) | 1.36 ± 0.27 | Inhibited FGFR1 with significant potency |
Melanoma (WM793) | TBD | Selective action against resistant cells |
Leukemia (RPMI-8226) | TBD | Demonstrated low toxicity to normal cells |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable feature in cancer therapeutics .
Case Studies
A notable case study involved the synthesis and evaluation of related benzamide derivatives, where compounds showed varying degrees of inhibition against fibroblast growth factor receptor (FGFR) pathways. These findings support the hypothesis that this compound could act as an effective FGFR inhibitor, similar to other derivatives studied .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-11(2)22(20,21)15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEOFLXWRVVMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.